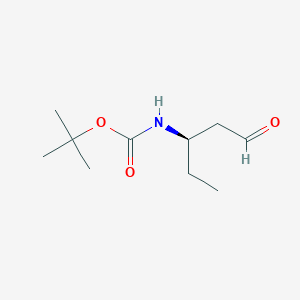
(R)-tert-butyl (1-oxopentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-butyl (1-oxopentan-3-yl)carbamate, also known as (R)-t-butyl 3-oxopentanoyl carbamate or BOPC, is a chemical compound that has been widely used in scientific research. It is a chiral carbamate that has a tert-butyl group attached to the nitrogen atom. BOPC has been used in various studies, including as a chiral derivatizing agent for the analysis of amino acids and peptides, as well as a reagent for the synthesis of chiral compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Preparation and Diels‐Alder Reaction : The study by Padwa, Brodney, and Lynch (2003) explores the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through a series of reactions including Diels-Alder, showcasing the versatility of carbamates in synthetic organic chemistry Padwa, Brodney, & Lynch, 2003.
Thionyl Chloride-Mediated Synthesis : Li et al. (2015) describe an efficient synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting the chemical's significance in streamlined synthetic processes Li, Mei, Gao, Li, Yan, & Che, 2015.
Structural Analysis and Materials Science
Carbocyclic Analogue of Protected β-d-2-Deoxyribosylamine : Ober, Marsch, Harms, and Carell (2004) investigated the crystal structure of a carbocyclic analogue, demonstrating the importance of tert-butyl carbamates in the analysis of molecular structures and their implications for synthetic biology Ober, Marsch, Harms, & Carell, 2004.
Hydrogen and Halogen Bonds : The work by Das et al. (2016) on carbamate derivatives sheds light on the role of hydrogen and halogen bonds in molecular assembly, demonstrating the compound's utility in understanding and designing new molecular structures Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016.
Catalysis and Drug Synthesis
Bioinspired Manganese Complexes : Qiu, Xia, and Sun (2019) discuss the catalytic epoxidation reaction for synthesizing an important synthetic intermediate of carfilzomib, emphasizing the compound's role in facilitating greener catalytic processes Qiu, Xia, & Sun, 2019.
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) describe enantioselective syntheses of carbamate derivatives, showcasing their application in the development of novel protease inhibitors and underlining the compound's relevance in medicinal chemistry Ghosh, Cárdenas, & Brindisi, 2017.
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHRUHHMAZBRX-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207259 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (1-oxopentan-3-yl)carbamate | |
CAS RN |
198493-29-7 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198493-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

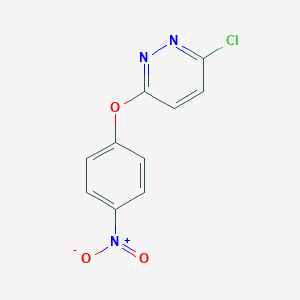
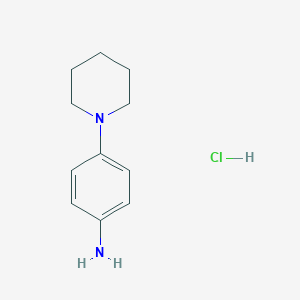
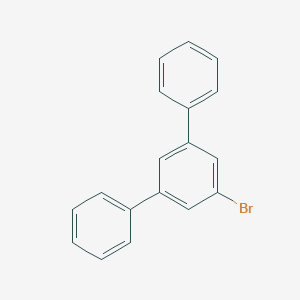
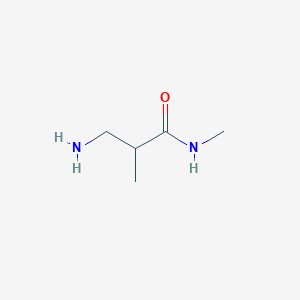
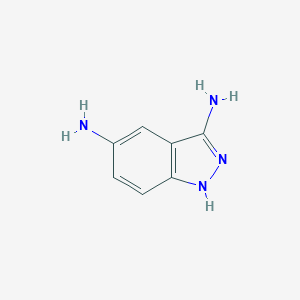
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)


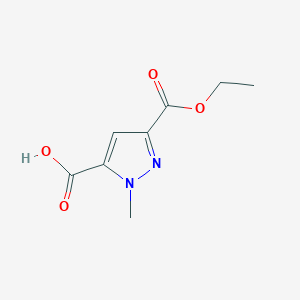
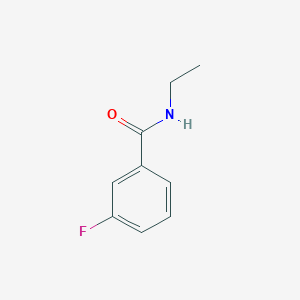
![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)